Topilutamide - 260980-89-0

Topilutamide

Catalog Number: EVT-255641
CAS Number: 260980-89-0
Molecular Formula: C13H11F6N3O5
Molecular Weight: 403.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Topilutamide is a topical nonsteroidal antiandrogen (NSAA).
Classification
  • Chemical Class: Nonsteroidal antiandrogen
  • Molecular Formula: C13_{13}H11_{11}F6_{6}N3_{3}O5_{5}
  • CAS Number: 260980-89-0
  • Trade Names: Eucapil, BP-766
  • Route of Administration: Topical
Synthesis Analysis

The synthesis of topilutamide involves several key steps that typically utilize solvents like dimethyl sulfoxide (DMSO) under controlled temperature conditions to maintain compound stability. The primary synthetic route includes the reaction of 2-hydroxy-2-methyl-N-(4-nitro-3-(trifluoromethyl)phenyl)-3-(2,2,2-trifluoroacetyl)amino propanamide. This process may involve various reaction conditions to optimize yield and purity, including temperature control and the use of specific catalysts .

Industrial Production Methods

In industrial settings, production adheres to similar synthetic pathways but emphasizes stringent quality control measures to ensure the final product's efficacy and purity. The compound is typically produced in solid form, which can be dissolved in suitable solvents for various applications.

Molecular Structure Analysis

Topilutamide possesses a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. The molecular structure can be represented by the following identifiers:

  • Canonical SMILES: CC(CNC(=O)C(F)(F)F)(C(=O)NC1=CC(=C(C=C1)N+[O-])C(F)(F)F)O
  • InChI Key: YCNCRLKXSLARFT-UHFFFAOYSA-N

The three-dimensional conformation of topilutamide allows it to effectively bind to androgen receptors, exhibiting a binding affinity significantly higher than that of other nonsteroidal antiandrogens like bicalutamide .

Chemical Reactions Analysis

Topilutamide undergoes various chemical reactions, notably hydrolytic decomposition when exposed to human serum at physiological temperatures. The half-life of topilutamide in serum is approximately six hours, after which it degrades into metabolites such as BP-34 and trifluoroacetic acid. These degradation products are generally undetectable in serum after 48 hours.

Types of Reactions

  • Hydrolytic Decomposition: Occurs in human serum with water and enzymes.
  • Oxidation and Reduction: Less common but possible under specific conditions.

Major Products Formed

  • Hydrolytic Decomposition Products: BP-34 (devoid of anti-androgenic activity) and trifluoroacetic acid .
Mechanism of Action

Topilutamide acts primarily as an antagonist at the androgen receptor level. It competes with natural androgens for binding sites on the receptor, thereby inhibiting their action. This mechanism is crucial in treating androgen-dependent conditions such as hair loss.

Pharmacodynamics

Topilutamide exhibits a binding affinity to androgen receptors that is approximately 9–15 times greater than that of older nonsteroidal antiandrogens. This high affinity suggests a potent mechanism for reducing androgen-mediated effects on hair follicles .

Pharmacokinetics

Following topical application, topilutamide shows rapid absorption with minimal systemic exposure due to its localized action on the scalp. Its degradation products are also rapidly eliminated from systemic circulation .

Physical and Chemical Properties Analysis

The physical and chemical properties of topilutamide are essential for understanding its behavior in biological systems:

  • Molecular Weight: 403.237 g/mol
  • Solubility: Soluble in organic solvents like DMSO; limited solubility in water.
  • Stability: Degrades hydrolytically with a half-life of approximately six hours at 37 °C.

These properties influence its formulation as a topical agent and its efficacy in clinical applications .

Applications

Topilutamide is primarily indicated for use in treating pattern hair loss (androgenetic alopecia). It is applied topically to the scalp, where it acts locally to inhibit androgen receptor activity without significant systemic absorption.

Scientific Applications

While currently limited to cosmetic use within Europe (notably in the Czech Republic and Slovakia), further research may expand its applications in treating other androgen-related disorders or conditions influenced by androgen activity .

Introduction to Topilutamide as a Novel Antiandrogenic Agent

Rationale for Development: Targeting Androgen Receptor-Dependent Pathologies

The development of topilutamide emerged from the clinical need to address androgen-mediated conditions while overcoming limitations of existing systemic antiandrogens. Androgen receptors are expressed in various tissues, including the skin and hair follicles, where they mediate conditions like androgenetic alopecia, hirsutism, and acne [2] [6]. Traditional oral antiandrogens such as flutamide and bicalutamide, while effective, carry significant risks of systemic toxicity, including hepatotoxicity and endocrine disruption [2] [6].

Topilutamide was rationally designed to provide localized therapeutic effects without significant systemic absorption. This approach targets the fundamental pathophysiology of androgen-dependent conditions—abnormal androgen receptor activation—while circumventing the off-target effects associated with systemic androgen suppression [3] [5]. The molecular design prioritized high lipophilicity for cutaneous penetration coupled with rapid hydrolytic degradation upon potential entry into systemic circulation, creating a built-in safety mechanism [1] [3]. This design philosophy addressed a critical therapeutic gap: the need for effective AR antagonism at the tissue level without disrupting systemic hormonal balance.

Historical Context: Synthesis Timeline (2003 Introduction to 2020 Patent Expiry)

The development timeline of topilutamide spans over two decades of pharmaceutical research:

  • Discovery and Synthesis: Topilutamide was synthesized alongside several structural analogs by Biophysica, Inc. (San Diego, California) as part of a program to develop hydrolytically unstable antiandrogens for topical application [1] [3]. Among several candidate molecules, topilutamide (designated BP-766 during development) demonstrated the optimal balance of antiandrogenic potency and hydrolytic instability essential for localized activity [3].
  • Market Introduction: Following preclinical testing, topilutamide was introduced to the market in 2003 under the brand name Eucapil by Interpharma Praha [1] [7]. Initial approvals were for cosmetic use in Europe, specifically for managing androgenetic alopecia [1] [8].
  • Patent Expiry: The intellectual property protection for topilutamide expired in 2020, opening possibilities for generic development and formulation innovations [3]. Despite this expiration, as of current reporting, no generic versions have entered major markets, though the compound remains available in specific European countries including the Czech Republic and Slovakia [1] [8].

Table 1: Key Milestones in Topilutamide Development

YearDevelopment MilestoneSignificance
2003Initial market introduction (Eucapil®)First availability for androgenetic alopecia treatment
2002Publication of first clinical trial resultsDemonstrated efficacy and safety in male androgenetic alopecia [5]
2008Acquisition by Otsuka PharmaceuticalManufacturing transition to global pharmaceutical company [8]
2020Patent expirationEnabled potential generic development [3]

Properties

CAS Number

260980-89-0

Product Name

Topilutamide

IUPAC Name

2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]-3-[(2,2,2-trifluoroacetyl)amino]propanamide

Molecular Formula

C13H11F6N3O5

Molecular Weight

403.23 g/mol

InChI

InChI=1S/C13H11F6N3O5/c1-11(25,5-20-10(24)13(17,18)19)9(23)21-6-2-3-8(22(26)27)7(4-6)12(14,15)16/h2-4,25H,5H2,1H3,(H,20,24)(H,21,23)

InChI Key

YCNCRLKXSLARFT-UHFFFAOYSA-N

SMILES

CC(CNC(=O)C(F)(F)F)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O

Canonical SMILES

CC(CNC(=O)C(F)(F)F)(C(=O)NC1=CC(=C(C=C1)[N+](=O)[O-])C(F)(F)F)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.